molecular formula C17H15Cl2N3O3 B12011000 3,4-Dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 767314-42-1

3,4-Dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12011000
CAS No.: 767314-42-1
M. Wt: 380.2 g/mol
InChI Key: BHIQFBNJVNDGPA-ZVBGSRNCSA-N
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Description

3,4-Dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of dichloro and methoxy functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 3,4-dichlorobenzoyl chloride with 4-methoxybenzaldehyde hydrazone. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

3,4-Dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-N-(4-methoxybenzylidene)aniline
  • 3-Chloro-N-(2-chlorobenzylidene)-4-methylaniline
  • 3-Chloro-N-(4-methoxybenzylidene)-6-methylaniline

Uniqueness

3,4-Dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of both dichloro and methoxy functional groups, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

767314-42-1

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H15Cl2N3O3/c1-25-13-5-2-11(3-6-13)9-21-22-16(23)10-20-17(24)12-4-7-14(18)15(19)8-12/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+

InChI Key

BHIQFBNJVNDGPA-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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